molecular formula C16H13N3 B14271027 1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- CAS No. 129157-72-8

1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)-

Cat. No.: B14271027
CAS No.: 129157-72-8
M. Wt: 247.29 g/mol
InChI Key: WITMFKCDJGLRRA-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- is a heterocyclic compound that combines the structural features of benzimidazole and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- typically involves the condensation of ortho-phenylenediamine with an appropriate indole derivative. One common method includes the reaction of ortho-phenylenediamine with 2-methylindole-3-carboxaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can be employed to enhance the reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives .

Scientific Research Applications

1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and affecting cellular pathways. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- is unique due to the presence of both benzimidazole and indole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

CAS No.

129157-72-8

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-1H-benzimidazole

InChI

InChI=1S/C16H13N3/c1-10-15(11-6-2-3-7-12(11)17-10)16-18-13-8-4-5-9-14(13)19-16/h2-9,17H,1H3,(H,18,19)

InChI Key

WITMFKCDJGLRRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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